molecular formula C10H7Cl2NO B1376734 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole CAS No. 1423034-22-3

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole

Cat. No.: B1376734
CAS No.: 1423034-22-3
M. Wt: 228.07 g/mol
InChI Key: ZXUYYBNMKWMNHQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a 4-chlorophenyl group attached to the oxazole ring

Preparation Methods

The synthesis of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with an appropriate oxazole precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures, often in the range of 80-100°C, to ensure complete conversion of the starting materials.

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazole derivatives.

    Substitution: The chloromethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted oxazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the oxazole ring or the attached functional groups.

Scientific Research Applications

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole has a wide range of scientific research applications across various fields:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents.

    Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It is investigated for its ability to interact with specific biological targets and pathways, which could lead to the development of new treatments for various diseases.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors in biological systems, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole can be compared with other similar compounds, such as:

    4-Chlorobenzyl chloride: This compound shares the 4-chlorophenyl group but lacks the oxazole ring. It is used as an intermediate in organic synthesis and has different chemical properties and applications.

    4-Chlorophenyl isocyanate: This compound also contains the 4-chlorophenyl group but has an isocyanate functional group instead of the oxazole ring. It is used in the production of polyurethanes and other polymers.

    4-Chlorophenylacetic acid: This compound has a 4-chlorophenyl group attached to an acetic acid moiety. It is used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its oxazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-5-8-6-13-14-10(8)7-1-3-9(12)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUYYBNMKWMNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NO2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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